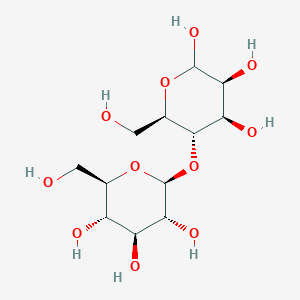

beta-D-glucosyl-(1->4)-D-mannopyranose

Description

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-LNCRCTFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Context of β D Glucosyl 1→4 D Mannopyranose

Natural Occurrence in Biological Systems

β-D-glucosyl-(1→4)-D-mannopyranose does not typically exist as an independent molecule in nature. Instead, it is a crucial structural component of the larger polysaccharide, glucomannan (B13761562). Glucomannans are found across different biological kingdoms, serving various functions. In the plant kingdom, they act as both structural components of the cell wall and as storage polysaccharides. nih.govscionresearch.com For instance, the tubers of the konjac plant (Amorphophallus konjac) are a rich source of glucomannan, where it functions as an energy reserve. cnrs.fr This polysaccharide is also a significant hemicellulose in the wood of conifers and is present in smaller quantities in the wood of dicotyledons. cnrs.fr

Beyond the plant kingdom, glucomannan is a constituent of the cell walls of certain bacteria and yeasts, where it plays a role in maintaining cellular structure and integrity. nih.gov The presence of this polysaccharide in such a wide array of organisms underscores its biological significance.

Association with Heteropolysaccharides: Glucomannans

Glucomannan is a heteropolysaccharide, meaning it is composed of more than one type of monosaccharide unit. Specifically, it is a linear polymer of β-(1→4)-linked D-mannose and D-glucose residues. researchgate.net The arrangement of these glucose and mannose units along the polysaccharide chain is generally random. The properties of glucomannan can be influenced by the presence of acetyl groups, which can occur at the C-6 position of the mannose residues. cnrs.fr

The ratio of mannose to glucose in glucomannan can vary significantly depending on the natural source from which it is extracted. This variation in composition contributes to the diverse physical and chemical properties of glucomannans found in different organisms.

Table 1: Mannose to Glucose Ratios in Glucomannan from Various Plant Sources

| Plant Source | Common Name | Mannose:Glucose Ratio | Reference(s) |

|---|---|---|---|

| Amorphophallus konjac | Konjac | 1.6:1 | nih.gov |

| Orchis mascula | Early-purple orchid | 3.0:1 | nih.gov |

| Aloe vera | Aloe vera | 2.96:1 to 19.13:1 | nih.gov |

| Pinus spp. | Pine | 2.1:1 | oup.com |

| Populus spp. | Poplar/Aspen | 2:1 | scionresearch.com |

| Betula spp. | Birch | 2.1-2.4:1 | scionresearch.com |

Distribution in Plant Cell Walls and Microbial Extracellular Matrices

Plant Cell Walls:

Glucomannans are integral components of both the primary and secondary cell walls of plants. scionresearch.com In softwoods (gymnosperms), galactoglucomannans are the most abundant hemicellulose, whereas in hardwoods (angiosperms), glucomannans are a minor component compared to glucuronoxylan. scionresearch.com

The distribution of glucomannan within the cell wall layers is not uniform. In softwoods like pine and spruce, the concentration of galactoglucomannan is highest near the cell lumen (the interior of the cell) and lowest in the outer layer of the secondary wall. scionresearch.com Specifically, in the secondary wall of softwood tracheids, glucomannan is found in the S1 and S2 layers. frontiersin.org

Microbial Extracellular Matrices:

Certain microorganisms secrete polysaccharides into their external environment, forming an extracellular matrix (ECM) or biofilm. These extracellular polysaccharides (EPS) serve various functions, including adhesion, protection, and nutrient acquisition. iosrphr.orgfrontiersin.orgwikipedia.org

While many different types of polysaccharides can be found in microbial EPS, glucomannan has been identified in the extracellular products of some bacteria and fungi. iosrphr.orgfrontiersin.orgwikipedia.org For example, the yeast Candida utilis is known to produce an extracellular glucomannan. Research has also identified bacteria from the genus Bacillus that produce extracellular glucomannans.

Table 2: Examples of Microorganisms Producing Extracellular Glucomannan

| Microorganism | Type | Reference(s) |

|---|---|---|

| Candida utilis | Yeast (Fungus) |

Biosynthetic Pathways and Enzymology of β D Glucosyl 1→4 D Mannopyranose

Enzymatic Biosynthesis Mechanisms

The formation of the glycosidic bond in β-D-glucosyl-(1→4)-D-mannopyranose is catalyzed by enzymes that can be broadly categorized into two main types: phosphorylases and glycosyltransferases. These enzymes employ distinct catalytic strategies to achieve the synthesis of this disaccharide.

Glycoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds. In the synthetic direction, they can transfer a glycosyl unit from a sugar 1-phosphate donor to an acceptor molecule. This process, known as reverse phosphorolysis, is an efficient method for forming specific glycosidic linkages. The synthesis of β-D-glucosyl-(1→4)-D-mannopyranose can be achieved using a phosphorylase that utilizes α-D-glucose 1-phosphate as the glucosyl donor and D-mannose as the acceptor. This reaction is thermodynamically controlled and offers the advantage of using a relatively stable and cost-effective sugar phosphate (B84403) donor.

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a monosaccharide moiety from a nucleotide sugar donor to an acceptor molecule, which can be another carbohydrate, a lipid, or a protein. researchgate.net For the synthesis of β-D-glucosyl-(1→4)-D-mannopyranose, a specific glycosyltransferase would utilize an activated glucose donor, typically UDP-glucose, and transfer the glucose to the 4-hydroxyl group of a D-mannose acceptor. Glycosyltransferase-mediated reactions are highly specific for both the donor and acceptor substrates, as well as the stereochemistry and regiochemistry of the newly formed glycosidic bond. sigmaaldrich.com While this method provides high fidelity, the cost and stability of nucleotide sugar donors can be a limitation for large-scale synthesis. researchgate.net

Identification and Characterization of Key Biosynthetic Enzymes

The specific enzymes responsible for the synthesis of β-D-glucosyl-(1→4)-D-mannopyranose are crucial for understanding and potentially manipulating its production. Research has identified and characterized key enzymes from both phosphorylase and glycosyltransferase families.

In eukaryotes, particularly in plants, the biosynthesis of the glucomannan (B13761562) backbone, which consists of β-D-glucosyl-(1→4)-D-mannopyranose repeating units, is carried out by members of the Cellulose (B213188) Synthase-Like (CSL) gene superfamily. Specifically, the CSLA and CSLD families have been shown to encode mannan (B1593421) and glucomannan synthases. pnas.org These enzymes are typically located in the Golgi apparatus and are responsible for polymerizing the polysaccharide chain. pnas.org Recombinant proteins from the CslA gene family have demonstrated the ability to produce β-linked glucomannan when supplied with both GDP-mannose and GDP-glucose. pnas.org

The following interactive table provides examples of CslA family members and their observed enzymatic activities.

| Gene/Protein | Organism | Family | Enzymatic Activity |

| AtCslA7 | Arabidopsis thaliana | CSLA | Mannan synthase, Glucomannan synthase |

| AtCslA9 | Arabidopsis thaliana | CSLA | Mannan synthase, Glucomannan synthase |

| PtCslA1 | Populus trichocarpa | CSLA | Mannan synthase, Glucomannan synthase |

| OsCslA1 | Oryza sativa | CSLA | Mannan synthase, Glucomannan synthase |

Data derived from studies on plant cellulose synthase-like genes.

In the prokaryotic domain, the gut bacterium Bacteroides thetaiotaomicron possesses a diverse array of carbohydrate-active enzymes. Among these is the enzyme BT1033, a phosphorylase that has been identified to play a role in the metabolism of mannosides. researchgate.net This enzyme catalyzes the reversible phosphorolysis of β-1,4-mannosyl linkages. researchgate.net In the synthetic direction, BT1033 can efficiently catalyze the formation of β-D-glucosyl-(1→4)-D-mannopyranose from α-D-glucose 1-phosphate and D-mannose. researchgate.net The kinetic parameters for this reaction highlight its efficiency. researchgate.net

Below is an interactive data table summarizing the kinetic parameters of BT1033 in the synthesis of β-D-glucosyl-(1→4)-D-mannopyranose.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| BT1033 | Bacteroides thetaiotaomicron | D-Mannose | 4.0 ± 0.5 | 4.8 ± 0.3 | 1.2 x 103 |

Kinetic data for the phosphorylase-catalyzed synthesis of β-D-glucosyl-(1→4)-D-mannopyranose. researchgate.net

Regulation of β-D-Glucosyl-(1→4)-D-Mannopyranose Biosynthesis in Prokaryotes and Eukaryotes

The biosynthesis of β-D-glucosyl-(1→4)-D-mannopyranose is tightly regulated in both prokaryotes and eukaryotes to ensure its production aligns with the organism's metabolic and structural needs.

In prokaryotes such as Bacteroides thetaiotaomicron, the genes encoding carbohydrate-active enzymes are often organized into Polysaccharide Utilization Loci (PULs). nih.gov These PULs are co-regulated gene clusters that are typically induced in the presence of their specific polysaccharide substrate. nih.gov The regulation of these loci often involves sensor-regulator proteins that detect the presence of the target carbohydrate and initiate the transcription of the genes required for its transport and metabolism. researchgate.net While much of the research on Bacteroides PULs has focused on catabolism, it is likely that the biosynthesis of specific oligosaccharides is also under stringent transcriptional control, responding to the availability of precursors and the cellular demand for specific glycans.

In eukaryotes, particularly in plants like Amorphophallus konjac, the biosynthesis of glucomannan is regulated at the transcriptional level. The expression of genes from the CSLA and CSLD families is a key control point. nih.gov Various factors, including developmental cues and hormonal signals, can influence the expression of these genes. nih.gov For instance, the accumulation of konjac glucomannan in the corms of A. konjac is associated with the high expression of CSLA genes during the expansion period. nih.gov This indicates a coordinated regulation of the biosynthetic pathway to meet the demand for this storage polysaccharide.

Chemical Synthesis Methodologies for β D Glucosyl 1→4 D Mannopyranose and Its Analogues

Glycosylation Strategies for β-(1→4) Linkage Construction

The cornerstone of synthesizing β-D-glucosyl-(1→4)-D-mannopyranose is the glycosylation reaction, where a glycosyl donor (the glucose moiety) reacts with a glycosyl acceptor (the mannose moiety) to form the desired glycosidic bond. The stereochemical outcome of this reaction is highly dependent on a variety of factors, including the protecting groups employed, the nature of the leaving group on the glycosyl donor, and the reaction conditions.

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates. In the context of β-D-glucosyl-(1→4)-D-mannopyranose synthesis, protecting groups serve two main purposes: to mask the reactive hydroxyl groups that are not involved in the glycosylation, and to influence the stereochemical outcome of the glycosidic bond formation.

Regioselective protection of the D-mannose acceptor is crucial to ensure that glycosylation occurs specifically at the C-4 hydroxyl group. A common strategy involves the use of benzylidene acetals to protect the C-4 and C-6 hydroxyl groups, which can then be regioselectively opened to free the C-4 hydroxyl for glycosylation. For instance, D-mannose can be converted to a 4,6-O-benzylidene protected derivative, which serves as a precursor to a suitable glycosyl acceptor. nih.gov One-pot procedures for the preparation of fully protected D-mannose derivatives with a free hydroxyl group at the C-2, C-3, C-4, or C-6 position have been developed to streamline the synthesis of such building blocks. rsc.org

The choice of protecting groups on both the glycosyl donor and acceptor can significantly impact the stereoselectivity of the glycosylation. For the glucose donor, a participating group at the C-2 position, such as an acetyl or benzoyl group, is typically used to direct the formation of a 1,2-trans-glycosidic bond, which in the case of glucose, results in a β-linkage. This occurs through the formation of a cyclic acyloxonium ion intermediate, which blocks the α-face of the anomeric carbon, forcing the glycosyl acceptor to attack from the β-face.

For the mannose acceptor, the protecting groups can influence the conformation of the pyranose ring and the accessibility of the C-4 hydroxyl group. The use of conformation-constraining protecting groups, such as the 4,6-O-benzylidene acetal (B89532) on the mannosyl donor, has been a breakthrough in achieving high β-selectivity in mannosylation reactions. nih.gov

| Protecting Group Strategy | Purpose | Key Protecting Groups |

| Regioselective Protection of Mannose | To expose only the C-4 hydroxyl group for glycosylation. | Benzylidene acetals, Silyl ethers (e.g., TBDMS, TIPS) |

| Stereodirecting Protection of Glucose | To favor the formation of the β-glycosidic linkage. | Acetyl (Ac), Benzoyl (Bz) at the C-2 position. |

| Conformation-Constraining Protection | To influence the ring conformation and favor β-attack. | 4,6-O-benzylidene acetal on mannosyl donors. |

Lewis acids are frequently employed as promoters in glycosylation reactions to activate the glycosyl donor and facilitate the departure of the leaving group. wikipedia.org A variety of Lewis acids have been utilized in the synthesis of disaccharides, with the choice of catalyst often influencing the stereoselectivity and yield of the reaction.

Commonly used Lewis acids in glycosylation include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF₃·Et₂O), and silver triflate (AgOTf). The reactivity of the glycosyl donor and acceptor, as well as the reaction solvent and temperature, are critical parameters that must be optimized for a given Lewis acid promoter.

In the context of β-mannosylation, the combination of a 4,6-O-benzylidene-protected mannosyl donor and a suitable Lewis acid has been shown to favor the formation of the β-glycoside. thieme-connect.com For example, the glycosylation of a glucosamine (B1671600) acceptor with a 4,6-O-benzylidene-protected mannopyranosyl N-phenyltrifluoroacetimidate donor in the presence of TMSB(C₆F₅)₄ as a dual Lewis acid/cation trap catalyst resulted in high β-selectivity. thieme-connect.com The stereochemical outcome of Lewis acid-catalyzed glycosylations can be dependent on whether the reaction proceeds through an Sₙ1 or Sₙ2 pathway, which in turn is influenced by the reactivity of the donor, the strength of the Lewis acid, and the nucleophilicity of the acceptor. nih.gov

| Lewis Acid | Typical Glycosyl Donor | Observations on Stereoselectivity |

| TMSOTf | Trichloroacetimidates, Glycosyl phosphates | Can promote both Sₙ1 and Sₙ2 pathways depending on conditions. nih.gov |

| BF₃·Et₂O | Thioglycosides, Glycosyl fluorides | Often favors Sₙ2-like pathways, leading to inversion of anomeric configuration. nih.gov |

| AgOTf | Glycosyl halides | A classic promoter, often used in conjunction with a halogen source. |

| TMSB(C₆F₅)₄ | N-phenyltrifluoroacetimidates | Acts as a dual Lewis acid/cation trap, promoting high β-selectivity in mannosylation. thieme-connect.com |

Thioglycosides, which possess a sulfur-containing leaving group at the anomeric center, are widely used glycosyl donors due to their stability and the variety of methods available for their activation. acs.org The development of thioglycoside-based methods has been particularly impactful in the synthesis of challenging glycosidic linkages, including β-mannosides.

A seminal contribution in this area is the Crich β-mannosylation, which utilizes the activation of an α-mannosyl sulfoxide (B87167) with triflic anhydride (B1165640) (Tf₂O) in the presence of a hindered base. wikipedia.orgepfl.ch This method proceeds through an α-mannosyl triflate intermediate, which undergoes Sₙ2 displacement by the glycosyl acceptor to afford the β-mannoside with high stereoselectivity. researchgate.net This approach has been successfully applied to the synthesis of various β-(1→4)-linked mannodisaccharides. researchgate.net

While the term "sulfinamide methodologies" is not commonly used in the context of glycosylation, related strategies involving sulfur-based reagents are prevalent. For instance, N-glycosyl sulfonamides have been synthesized via self-promoted glycosylation reactions. It is plausible that methodologies involving sulfinamide-related functionalities could be explored for glycosidic bond formation, though this is not a mainstream approach for the synthesis of β-D-glucosyl-(1→4)-D-mannopyranose.

Convergent Synthesis Approaches for Oligosaccharide Assembly

The success of a convergent synthesis relies on the availability of orthogonally protected building blocks, which allow for the selective deprotection and subsequent glycosylation at specific positions.

β-D-Glucosyl-(1→4)-D-Mannopyranose as a Synthetic Building Block for Complex Glycoconjugates

Once synthesized, β-D-glucosyl-(1→4)-D-mannopyranose can serve as a valuable building block for the assembly of more complex glycoconjugates, such as N-linked glycans found on glycoproteins. In this context, the disaccharide can be functionalized with a suitable leaving group at its anomeric center to act as a glycosyl donor, or it can be selectively deprotected at a specific hydroxyl group to serve as a glycosyl acceptor for further elongation of the glycan chain.

For example, a protected form of the disaccharide could be converted into a thioglycoside or a trichloroacetimidate (B1259523) donor for coupling with a larger oligosaccharide or a peptide. Conversely, selective removal of a protecting group, for instance at the C-6 position of the mannose residue, would allow for the attachment of another sugar unit at that position.

Advances in Stereoselective Synthesis and Yield Optimization

Catalyst-controlled β-mannosylation using bis-thiourea organocatalysts has emerged as a mild and highly selective method. nih.gov This approach utilizes acetonide-protected mannosyl donors and provides high β-selectivity with a wide range of acceptors under neutral conditions. Another strategy involves the use of 2,6-lactones as conformationally restricted mannosyl donors, which have shown promise in achieving β-selectivity, particularly when activated with a gold(III) catalyst system. acs.org

Intramolecular aglycon delivery (IAD) is another powerful strategy for controlling the stereochemistry of glycosylation. In this approach, the glycosyl acceptor is temporarily tethered to the glycosyl donor, positioning it for attack from the β-face of the anomeric center. This method has been successfully employed for the synthesis of β-mannosides.

Yield optimization in the synthesis of β-D-glucosyl-(1→4)-D-mannopyranose is closely tied to the efficiency and stereoselectivity of the key glycosylation step. The development of one-pot protection and glycosylation procedures helps to minimize the number of synthetic steps and reduce material loss during purification. rsc.org Furthermore, the use of automated glycan assembly platforms is becoming increasingly prevalent for the efficient synthesis of complex oligosaccharides.

| Method | Key Features | Typical Stereoselectivity |

| Crich β-Mannosylation | Activation of α-mannosyl sulfoxides with Tf₂O. | High β-selectivity. wikipedia.org |

| Bis-thiourea Catalysis | Use of organocatalysts with acetonide-protected donors. | High β-selectivity (e.g., 1:16 to 1:32 α:β). nih.gov |

| 2,6-Lactone Donors | Conformationally restricted donors. | Highly dependent on catalyst and conditions. acs.org |

| Intramolecular Aglycon Delivery (IAD) | Temporary tethering of donor and acceptor. | High β-selectivity. |

Enzymatic Hydrolysis and Degradation of β D Glucosyl 1→4 D Mannopyranose

Glycoside Hydrolase-Mediated Hydrolysis of the Glycosidic Bond

The cleavage of the β-(1→4)-glycosidic bond linking the glucose and mannose units in β-D-glucosyl-(1→4)-D-mannopyranose is catalyzed by enzymes known as glycoside hydrolases (GHs). These enzymes are a widespread group that hydrolyzes the bond between two or more carbohydrates, or between a carbohydrate and a non-carbohydrate moiety. The hydrolysis of the β-(1→4) linkage in glucomannans and their resulting oligosaccharides is primarily carried out by endo-β-1,4-mannanases (EC 3.2.1.78), which belong to GH families 5, 26, 113, and 134.

These enzymes typically operate through a retaining double displacement mechanism. This catalytic process involves two key acidic amino acid residues in the enzyme's active site, often glutamic acid. One residue acts as a proton donor to the glycosidic oxygen, while the other acts as a nucleophile, attacking the anomeric carbon. This forms a covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by the first residue (now acting as a base), hydrolyzes this intermediate, releasing the sugar with a net retention of the anomeric configuration. For the complete breakdown of the disaccharide into its constituent monosaccharides, D-glucose and D-mannose, further action by enzymes such as β-glucosidases (EC 3.2.1.21) and β-mannosidases (EC 3.2.1.25) may be required.

Specificity and Mechanism of Action of β-D-Glucosyl-(1→4)-D-Mannopyranose-Hydrolyzing Enzymes

The ability of an enzyme to act on β-D-glucosyl-(1→4)-D-mannopyranose is dictated by its substrate specificity, which is a function of the precise three-dimensional structure of its active site.

Enzyme specificity arises from the intricate architecture of the active site, which is a pocket or cleft on the enzyme's surface composed of a unique arrangement of amino acid residues. These residues create a specific chemical environment with a defined shape, size, and distribution of charges and hydrophobic regions. A potential substrate must fit sterically and chemically into this site, matching it like a key in a lock or through an "induced fit" mechanism where the enzyme slightly changes shape to accommodate the substrate.

For enzymes that hydrolyze β-D-glucosyl-(1→4)-D-mannopyranose, the active site must be able to accommodate the disaccharide's specific conformation. The enzyme recognizes the pyranose rings of both glucose and mannose and the β-(1→4) linkage connecting them. Once the enzyme-substrate complex is formed, the catalytic residues are optimally positioned to perform hydrolysis, as described above. This leads to the breaking of the glycosidic bond and the subsequent release of the individual D-glucose and D-mannose monosaccharides.

The human gut symbiont Bacteroides thetaiotaomicron is a prominent specialist in the degradation of complex carbohydrates, including glucomannans. whiterose.ac.uknih.gov This bacterium dedicates a significant portion of its genome to encoding Polysaccharide Utilization Loci (PULs), which are clusters of genes that orchestrate the binding, degradation, and import of specific glycans. nih.govsciencedaily.com The metabolism of oligosaccharides like β-D-glucosyl-(1→4)-D-mannopyranose is a key part of this strategy.

Enzymatic Depolymerization of Glucomannans Yielding β-D-Glucosyl-(1→4)-D-Mannopyranose

β-D-glucosyl-(1→4)-D-mannopyranose is a primary product of the enzymatic breakdown of glucomannan (B13761562), a major hemicellulose found in plant cell walls, particularly in the tubers of the konjac plant.

Endo-1,4-β-mannanases (β-mannanases) are the key enzymes responsible for the initial depolymerization of the glucomannan backbone. They act by randomly cleaving the internal β-1,4-mannosidic linkages. This endo-type activity rapidly reduces the polymer's viscosity and generates a spectrum of glucomannooligosaccharides (GMOS) with varying degrees of polymerization (DP).

The exact profile of the oligosaccharide products depends on the source of the enzyme and the structure of the glucomannan substrate. Hydrolysis of konjac glucomannan, for instance, yields a mixture of oligosaccharides. Research on β-mannanase from Xylogone sphaerospora has shown that its action on konjac glucomannan primarily produces hetero-oligosaccharides of DP3 and DP4. koreascience.kr Further analysis suggests these products have specific structures, such as Mannose-Glucose-Mannose (M-G-M) for the DP3 oligosaccharide and Mannose-Mannose-Glucose-Mannose (M-M-G-M) for the DP4 oligosaccharide. koreascience.kr

| Enzyme Source | Degree of Polymerization (DP) | Identified Oligosaccharide Structures |

|---|---|---|

| Xylogone sphaerospora | DP3 | Mannose-Glucose-Mannose (M-G-M) |

| Xylogone sphaerospora | DP4 | Mannose-Mannose-Glucose-Mannose (M-M-G-M) |

| Aspergillus terreus | DP4 | Predominantly DP4 oligosaccharides |

β-Mannanases from different microorganisms exhibit distinct properties, including their specificity, which influences their efficiency in degrading various mannan-containing substrates.

Aspergillus niger is a widely studied fungus that produces a variety of hemicellulases, including β-mannanase. The enzyme from A. niger is typically an acidic mannanase (B13387028), often belonging to GH family 26. It demonstrates broad specificity, effectively hydrolyzing galactomannans, pure mannans, and glucomannans through random cleavage of β-1,4-linkages. Its optimal activity is generally observed at acidic pH (around 4.0-5.0) and elevated temperatures (50-60°C).

Xylogone sphaerospora is a wood-attacking microfungus also known to produce mannanase. slu.se A purified β-mannanase from this source was identified as a 42 kDa protein. koreascience.kr Unlike the broad-spectrum activity often seen with Aspergillus enzymes, the X. sphaerospora mannanase shows a more specific product profile when acting on konjac glucomannan, yielding primarily hetero-oligosaccharides of DP3 and DP4. koreascience.kr This suggests a different subsite binding preference compared to the A. niger enzyme, leading to a more defined set of degradation products rather than a broad random distribution.

| Property | Xylogone sphaerospora | Aspergillus niger |

|---|---|---|

| Molecular Weight | ~42 kDa | Variable, e.g., ~65 kDa |

| Optimal pH | Not specified in source | Acidic (e.g., pH 4.0-5.0) |

| Primary Substrates | Glucomannan (from wood) | Mannans, Galactomannans, Glucomannans |

| Primary Products from Konjac Glucomannan | Hetero-oligosaccharides (DP3, DP4) | Broad range of manno-oligosaccharides |

| Mode of Action | Endo-hydrolysis | Endo-hydrolysis (random cleavage) |

Advanced Structural Elucidation and Analytical Techniques for β D Glucosyl 1→4 D Mannopyranose

Spectroscopic Analysis for Glycosidic Linkage and Anomeric Configuration Determination

Spectroscopic techniques are paramount in the detailed structural elucidation of β-D-glucosyl-(1→4)-D-mannopyranose, offering insights into the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the non-destructive analysis of oligosaccharide structures in solution. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the complete assignment of all proton and carbon signals can be achieved, which in turn reveals the sequence of monosaccharides, the position of the glycosidic linkage, and the anomeric configuration (α or β).

For β-D-glucosyl-(1→4)-D-mannopyranose, the anomeric proton (H-1) of the β-glucose residue is expected to appear as a doublet with a large coupling constant (³J(H-1, H-2) ≈ 8 Hz), characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration. The chemical shift of this anomeric proton is a key indicator of the glycosidic linkage.

The ¹³C NMR spectrum is particularly informative for determining the linkage position. The carbon atom involved in the glycosidic bond (C-4 of the mannose residue) will exhibit a significant downfield shift compared to its chemical shift in the free monosaccharide. Conversely, the anomeric carbon of the glucose residue (C-1) will also show a characteristic chemical shift.

While ¹⁹F NMR is not directly applicable to the unmodified disaccharide, it can be a valuable tool in studying interactions with proteins or in conformational studies if a fluorinated derivative of the sugar is synthesized.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for β-D-Glucosyl-(1→4)-D-Mannopyranose in D₂O.

| Atom | β-D-Glucosyl Unit (Non-reducing end) | D-Mannopyranose Unit (Reducing end) |

| ¹H | ||

| H-1 | ~4.5 (d, J ≈ 8 Hz) | α: ~5.2 (d, J ≈ 1-2 Hz), β: ~4.8 (d, J ≈ 1 Hz) |

| H-2 | ~3.3 | α: ~4.1, β: ~4.2 |

| H-3 | ~3.5 | α: ~3.9, β: ~3.8 |

| H-4 | ~3.4 | ~3.7 |

| H-5 | ~3.5 | α: ~3.8, β: ~3.4 |

| H-6a, H-6b | ~3.8, ~3.6 | ~3.8, ~3.7 |

| ¹³C | ||

| C-1 | ~103 | α: ~94, β: ~96 |

| C-2 | ~74 | ~71 |

| C-3 | ~76 | ~73 |

| C-4 | ~70 | ~78 (downfield shifted) |

| C-5 | ~76 | ~72 |

| C-6 | ~61 | ~61 |

Note: The chemical shifts are approximate and can vary based on experimental conditions such as solvent, temperature, and pH. The reducing end of mannose exists as a mixture of α and β anomers.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of β-D-glucosyl-(1→4)-D-mannopyranose and to deduce its structure through fragmentation analysis. The molecular formula of this disaccharide is C₁₂H₂₂O₁₁, corresponding to a monoisotopic mass of 342.1162 g/mol . In MS, the molecule is typically ionized, often by forming an adduct with a sodium ion ([M+Na]⁺), and its mass-to-charge ratio (m/z) is measured.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information. The precursor ion (e.g., [C₁₂H₂₂O₁₁Na]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides valuable information about the monosaccharide composition and the glycosidic linkage.

Key fragmentation pathways for disaccharides include:

Glycosidic bond cleavage: This results in the separation of the two monosaccharide units. The charge can be retained on either the non-reducing (glucose) or the reducing (mannose) end, leading to characteristic fragment ions.

Cross-ring cleavages: These fragmentations occur within the monosaccharide rings and provide information about the linkage position. The nomenclature for these fragments (e.g., ⁰,²A, ⁰,²X) indicates which bonds within the sugar ring are broken.

Table 2: Expected Key Fragment Ions in the Positive Ion Tandem Mass Spectrum of [β-D-Glucosyl-(1→4)-D-Mannopyranose + Na]⁺.

| m/z | Ion Type | Description |

| 365.1056 | [M+Na]⁺ | Sodiated molecular ion |

| 203.0528 | Y-type ion | [Mannose + Na]⁺ from glycosidic bond cleavage |

| 185.0423 | B-type ion | [Glucose - H₂O + Na]⁺ from glycosidic bond cleavage |

| 163.0395 | C-type ion | [Glucose + Na]⁺ from glycosidic bond cleavage |

| Various | Cross-ring fragments | Ions resulting from cleavages within the pyranose rings, indicative of the 1→4 linkage |

Chromatographic Methods for Compositional and Purity Assessment

Chromatographic techniques are essential for separating β-D-glucosyl-(1→4)-D-mannopyranose from other components, assessing its purity, and analyzing its constituent monosaccharides.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like disaccharides. hmdb.ca It is widely used to determine the purity of β-D-glucosyl-(1→4)-D-mannopyranose and to quantify it in various matrices.

Several HPLC modes can be employed for carbohydrate analysis:

Normal-phase chromatography: Often utilizing an amine-functionalized stationary phase with an acetonitrile/water mobile phase.

Reversed-phase chromatography: Less common for underivatized sugars due to their high polarity, but can be used with specific column chemistries.

Ion-exchange chromatography: Particularly useful for separating charged carbohydrates, but can also be applied to neutral sugars under specific conditions.

Detection is typically achieved using a Refractive Index Detector (RID), which is a universal detector for carbohydrates, or a Pulsed Amperometric Detector (PAD) for more sensitive and specific detection. The retention time of the compound under specific chromatographic conditions is a key identifier.

Table 3: Typical HPLC Conditions for the Analysis of β-D-Glucosyl-(1→4)-D-Mannopyranose.

| Parameter | Condition |

| Column | Amine-based column (e.g., NH₂) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detector | Refractive Index (RI) or Pulsed Amperometric Detector (PAD) |

| Expected Retention Time | Dependent on specific conditions, but will elute as a single peak if pure |

Gas Chromatography (GC) for Monosaccharide Composition Analysis

Gas Chromatography (GC) is a high-resolution separation technique that is ideal for the analysis of volatile compounds. ajrsp.com Since sugars are non-volatile, they must first be hydrolyzed to their constituent monosaccharides (glucose and mannose) and then chemically derivatized to increase their volatility.

The process involves:

Acid Hydrolysis: The disaccharide is treated with an acid (e.g., trifluoroacetic acid) to cleave the glycosidic bond, yielding a mixture of D-glucose and D-mannose.

Derivatization: The hydroxyl groups of the monosaccharides are converted to more volatile ethers or esters. Common derivatization methods include trimethylsilylation or conversion to alditol acetates.

GC Analysis: The derivatized monosaccharides are separated on a capillary GC column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The retention times of the derivatized glucose and mannose are compared to those of standards for identification and quantification.

Table 4: Typical GC Conditions for Monosaccharide Composition Analysis.

| Parameter | Condition |

| Derivatization | Conversion to alditol acetates or trimethylsilyl (B98337) (TMS) ethers |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A temperature gradient to ensure separation of the derivatized monosaccharides |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chemical Derivatization for Structural Probing: Methylation Analysis

Methylation analysis is a classic and definitive chemical method for determining the linkage positions in oligosaccharides. The procedure involves three main steps:

Permethylation: All free hydroxyl groups in the disaccharide are converted to methyl ethers using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydride). The hydroxyl group at C-4 of the mannose residue, being involved in the glycosidic bond, remains unmethylated.

Hydrolysis: The permethylated disaccharide is then hydrolyzed, cleaving the glycosidic bond and generating two partially methylated monosaccharides. The glucose unit will be methylated at all positions except C-1 and C-5 (which are involved in the pyranose ring). The mannose unit will be methylated at all positions except C-1, C-5, and C-4 (the linkage position).

Analysis: The resulting partially methylated monosaccharides are typically reduced to alditols and then acetylated. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation patterns in the mass spectra of the PMAAs reveal the positions of the methyl and acetyl groups, thereby identifying the original linkage sites.

For β-D-glucosyl-(1→4)-D-mannopyranose, methylation analysis would yield 2,3,4,6-tetra-O-methyl-D-glucose and 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-mannitol, confirming the 1→4 linkage.

Table 5: Expected Products of Methylation Analysis of β-D-Glucosyl-(1→4)-D-Mannopyranose.

| Original Monosaccharide Unit | Partially Methylated Alditol Acetate (B1210297) (PMAA) Product | Inference |

| β-D-Glucosyl (non-reducing end) | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | Terminal glucose residue |

| D-Mannopyranose (reducing end) | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-mannitol | Mannose residue linked at the C-4 position |

Computational Chemistry and Conformational Analysis

Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamic behaviors of molecules like β-D-glucosyl-(1→4)-D-mannopyranose at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental data, helping to build a comprehensive understanding of the molecule's conformational preferences and energy landscapes.

Density Functional Theory (DFT) Studies of Related Mannopyranose Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the geometries and relative energies of different molecular conformations. While direct DFT studies on the disaccharide β-D-glucosyl-(1→4)-D-mannopyranose are specific, extensive research has been conducted on its constituent monosaccharide, D-mannopyranose, providing foundational knowledge of its intrinsic conformational preferences.

One significant study performed full geometry optimization on 35 conformations of both α- and β-D-mannopyranose using the B3LYP functional and a 6-311++G** basis set. nih.govresearchgate.net The research focused on the chair, boat, and skew-boat forms, as well as the different rotamers (gg, gt, tg) of the hydroxymethyl group.

Key findings from these in vacuo calculations include:

Chair Conformations : The 4C1 chair conformation is the most stable form for mannopyranose. The lowest energy conformation identified was the β-tg anomer in the 4C1 chair form. nih.govresearchgate.net

Anomeric Preference : Unlike glucopyranose, where the α anomer is about 1 kcal/mol lower in electronic energy, the calculations for mannopyranose in the 4C1 chair conformation showed very little energetic preference between the α and β anomers. nih.govresearchgate.net

Higher Energy Conformations : The 1C4 chair conformations are generally higher in energy. However, a specific β-gg-1C4 conformation was found to be only about 1.4 kcal/mol higher in energy than the most stable 4C1 conformation. nih.govresearchgate.net Other 1C4 chair forms were significantly less stable, with energies ranging from 2.9 to 7.9 kcal/mol higher. nih.govresearchgate.net

| Conformation Type | Specific Form | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| 4C1 Chair | β-tg | 0.0 (Reference) | Lowest energy conformation found. |

| 4C1 Chair | α/β anomers | ~0 | Little energetic preference between anomers in this chair form. |

| 1C4 Chair | β-gg | ~1.4 | A specific low-energy 1C4 conformation. |

| 1C4 Chair | Other forms | 2.9 - 7.9 | Generally high-energy conformations. |

| Skew Forms | (1)S(3), (5)S(1), etc. | 3.6 - 8.9 | Result from the transition of unstable boat forms. |

Molecular Dynamics Simulations for β-D-Glucosyl-(1→4)-D-Mannopyranose Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a disaccharide like β-D-glucosyl-(1→4)-D-mannopyranose, MD simulations are invaluable for exploring its conformational landscape, particularly the flexibility around the β(1→4) glycosidic linkage and interactions with a solvent, typically water.

An MD simulation of this disaccharide would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms to model their motion over a set period. nih.gov Such simulations provide a dynamic picture of the molecule's behavior, revealing the preferred orientations of the two sugar rings relative to each other. The primary descriptors for the glycosidic linkage conformation are the dihedral angles Φ (phi) and Ψ (psi).

The setup and analysis of a typical MD simulation for a mannose-containing disaccharide would include:

Force Fields : The choice of force field is critical for accurately modeling carbohydrates. Commonly used force fields include CHARMM36 and Drude, which are specifically parameterized for carbohydrates. nih.gov

Solvent Models : Simulations are performed in explicit water to mimic physiological conditions. Water models like TIP3P or SWM4-NDP are often employed. nih.gov

Simulation Time : The simulation is run for a sufficient length of time (nanoseconds to microseconds) to ensure that the molecule has adequately sampled its relevant conformational space.

Data Analysis : The resulting trajectory is analyzed to determine the population distribution of different conformations. This includes creating Ramachandran-style plots for the Φ/Ψ angles to identify low-energy regions, analyzing the root-mean-square deviation (RMSD) to assess structural stability, and examining intramolecular hydrogen bonding patterns. frontiersin.org

While specific simulation data for β-D-glucosyl-(1→4)-D-mannopyranose is highly specialized, studies on related α-linked mannopyranose disaccharides show that both additive (CHARMM36) and polarizable (Drude) force fields can effectively sample the conformational space and predict inter-glycosidic proton-proton distances that align well with experimental NMR data. nih.gov Such simulations reveal that the conformational distribution can be broad, indicating significant molecular flexibility. nih.gov

| Parameter | Example/Description | Purpose |

|---|---|---|

| Simulation Software | CHARMM, NAMD, GROMACS | To run the simulation algorithms. nih.gov |

| Force Field | CHARMM36, Drude Polarizable | Defines the potential energy and forces between atoms. nih.gov |

| Solvent Model | Explicit (e.g., TIP3P, SWM4-NDP) | To simulate the aqueous environment. nih.gov |

| System Setup | One or more disaccharide molecules in a periodic water box. | To mimic a solution at a specific concentration. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To allow for adequate sampling of molecular motions. |

| Key Analyses | RMSD, Dihedral Angle Distributions (Φ/Ψ), Hydrogen Bonds | To characterize structural stability and conformational preferences. frontiersin.org |

Biological Roles and Molecular Mechanisms of β D Glucosyl 1→4 D Mannopyranose

Role in Cellular Signaling and Recognition Processes

While direct signaling roles of the isolated disaccharide in animal cells are not extensively documented, its position within larger mannan-containing oligosaccharides (manno-oligosaccharides, MOS) is critical for cellular recognition and signaling. In plants, MOS derived from the breakdown of polysaccharides like glucomannan (B13761562) can act as danger-associated molecular patterns (DAMPs). nih.gov These molecules are recognized by plant cells as signals of cell wall damage, triggering innate immunity and defense responses. nih.gov This process involves the generation of intracellular signaling molecules such as calcium ions (Ca2+) and reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. nih.gov

In animal systems, mannan (B1593421) structures are recognized by a host of immune receptors. nih.gov Research on mannan oligosaccharides demonstrates their ability to influence cellular signaling pathways. For instance, MOS can modulate the Nrf2 pathway, which is involved in antioxidant responses, and the p38 MAPK pathway, which plays a role in apoptosis and inflammation. nih.govfrontiersin.org Furthermore, studies have shown that MOS can be transported across the intestinal epithelium to the lamina propria, where they can interact with the gut-associated lymphoid tissue (GALT), suggesting a role in mucosal immunity signaling. researchgate.net

Participation in Metabolic Pathways and Energy Extraction

β-D-glucosyl-(1→4)-D-mannopyranose serves as an energy source once cleaved into its constituent monosaccharides. The primary metabolic event is the hydrolysis of the β(1→4) glycosidic bond by specific enzymes, releasing D-glucose and D-mannose. nih.gov These monosaccharides are then funneled into core metabolic pathways. D-glucose enters glycolysis directly, while D-mannose is typically phosphorylated to mannose-6-phosphate (B13060355) and then isomerized to fructose-6-phosphate, an intermediate in the glycolytic pathway.

Certain gut microbes, such as Bacteroides thetaiotaomicron, have evolved a highly efficient metabolic pathway for related mannosyl compounds. sci-hub.se Instead of simple hydrolysis, these bacteria employ a phosphorylase that catalyzes the reversible phosphorolysis of the glycosidic bond. nih.govsci-hub.se This reaction directly yields α-D-mannose 1-phosphate and N-acetyl-D-glucosamine from the substrate β-1,4-d-mannosyl-N-acetyl-d-glucosamine. sci-hub.se This phosphorylase-dependent pathway is more energy-efficient for the cell as it bypasses the need for an ATP-dependent hexokinase to phosphorylate the liberated mannose, thus conserving cellular energy. sci-hub.se

Contribution to the Structural Integrity and Function of Complex Carbohydrates (e.g., Glucomannans)

The disaccharide β-D-glucosyl-(1→4)-D-mannopyranose is the fundamental repeating unit of glucomannans, which are major hemicelluloses in the cell walls of plants, particularly in the wood of conifers, and also serve as energy storage polysaccharides in the roots and tubers of plants like konjac. nih.govresearchgate.net Glucomannans consist of a linear backbone of β-(1→4)-linked D-mannose and D-glucose residues. researchgate.netnih.gov

The linear arrangement and the β-(1→4) linkages allow these polysaccharide chains to align and form extensive inter-chain hydrogen bonds. This structural feature is responsible for the high water-absorption capacity and gel-forming properties of glucomannans. researchgate.net The hydrolysis of naturally occurring acetate (B1210297) groups on the glucomannan chain further enhances this gelling ability by allowing for greater hydrogen bonding between chains. researchgate.net This contributes significantly to the structural integrity of the plant cell wall matrix. researchgate.net

| Feature | Description | Reference |

| Polymer Name | Glucomannan | researchgate.net |

| Repeating Unit | β-D-glucosyl-(1→4)-D-mannopyranose and β-D-mannosyl-(1→4)-D-mannopyranose | nih.govresearchgate.net |

| Linkage Type | β-(1→4) glycosidic bonds | researchgate.netnih.gov |

| Typical Source | Konjac root, wood of conifers | researchgate.net |

| Primary Function | Structural component of plant cell walls; energy storage | researchgate.net |

| Key Property | High water-holding capacity and gel formation due to inter-chain hydrogen bonding | researchgate.net |

Interaction with Glycan-Binding Proteins and Receptors

The mannose residue within the disaccharide is a key target for a class of glycan-binding proteins known as lectins, particularly the C-type lectins, which are calcium-dependent. researchgate.netresearchgate.net

The binding of glycans to C-type lectins is mediated by their carbohydrate-recognition domains (CRDs). researchgate.net While the affinity for a single monosaccharide is often low, the specificity and avidity of the interaction are greatly enhanced by extended binding sites that recognize larger oligosaccharide structures. beilstein-journals.orgnih.gov Several C-type lectin receptors on immune cells are known to bind mannose-containing glycans, including the Mannose Receptor (MR), DC-SIGN, Dectin-2, and Mincle. nih.govnih.gov These receptors exhibit distinct specificities; for example, Dectin-2 shows a preference for high-mannose structures, whereas the Mannose Receptor effectively binds to branched N-mannan structures. nih.govnih.gov More specifically, oligosaccharides derived from konjac glucomannan have been shown to be recognized by the C-type lectin receptor SIGNR1, which is expressed on macrophages. taylorandfrancis.com

Mannose-containing glycans on the surfaces of fungi, bacteria, and viruses are classic pathogen-associated molecular patterns (PAMPs). wikipedia.org The recognition of these PAMPs by pattern recognition receptors (PRRs) on host immune cells is a fundamental step in initiating an innate immune response. nih.gov

A key soluble PRR is the Mannose-Binding Lectin (MBL), which circulates in the blood. wikipedia.org Upon binding to mannan structures on a pathogen's surface, MBL activates the lectin pathway of the complement system, leading to opsonization and pathogen clearance. wikipedia.orgnih.gov

Cell-surface receptors also play a crucial role. A study on β-(1→4)-mannobiose, a disaccharide composed of two mannose units, demonstrated that it acts as an immunostimulatory molecule by binding to the Toll-like receptor 4 (TLR4)/MD-2 complex on dendritic cells, triggering the production of inflammatory cytokines like IL-6 and TNF-α. nih.gov In the gut, manno-oligosaccharides can prevent pathogens from adhering to the intestinal wall by acting as soluble decoys that bind to bacterial adhesins, such as the type-1 fimbriae of E. coli, which have a high affinity for mannose. biorxiv.org This anti-adhesive property is a key aspect of their role in modulating the gut microbiota and preventing infections. biorxiv.org

| Receptor/Protein | Ligand Specificity | Biological Outcome | Reference |

| Mannose-Binding Lectin (MBL) | Terminal mannose and glucose residues on pathogen surfaces | Activation of the lectin pathway of the complement system | wikipedia.orgnih.gov |

| Mannose Receptor (MR/CD206) | Branched N-mannan structures, terminal mannose, fucose, GlcNAc | Phagocytosis of pathogens, antigen presentation | nih.govnih.gov |

| Dectin-2 | High-mannose structures (e.g., on fungi) | Pro-inflammatory cytokine production, anti-fungal immunity | sci-hub.senih.gov |

| SIGNR1 | Konjac glucomannan oligosaccharides (KMOS) | Modulation of macrophage activation | taylorandfrancis.com |

| TLR4/MD-2 Complex | β-(1→4)-mannobiose | Induction of pro-inflammatory cytokines (IL-6, TNF-α) | nih.gov |

Roles in Microbiological Processes: Substrate for Microbial Glycoside Hydrolases

In various ecosystems, particularly the mammalian gut, complex carbohydrates like glucomannans are a crucial nutrient source for resident microbes. uniprot.org These microbes produce a wide array of carbohydrate-active enzymes (CAZymes), including glycoside hydrolases (GHs), to break down these complex polymers.

β-D-glucosyl-(1→4)-D-mannopyranose, as part of a glucomannan chain, is a direct substrate for β-1,4-mannanases (EC 3.2.1.78). These enzymes catalyze the endohydrolysis of the β-1,4-D-mannosidic linkages within the polysaccharide backbone. Microbial β-mannanases are found in several GH families, most notably GH5 and GH26, with others classified in GH113 and GH134. taylorandfrancis.com The breakdown of glucomannan releases smaller manno-oligosaccharides and the disaccharide itself, which can then be further metabolized by gut bacteria such as those from the genus Bifidobacterium. uniprot.org These bacteria possess specific gene clusters that are upregulated in the presence of manno-oligosaccharides, encoding for transport systems and intracellular glycosidases to efficiently utilize these sugars for growth. uniprot.org

Derivatives and Analogues of β D Glucosyl 1→4 D Mannopyranose

Synthesis and Characterization of Modified β-D-Glucosyl-(1→4)-D-Mannopyranose Structures

The synthesis of modified β-D-glucosyl-(1→4)-D-mannopyranose structures can be achieved through both chemical and enzymatic approaches. Chemical synthesis offers the flexibility to introduce a wide array of modifications, although it often requires complex protection and deprotection steps. Enzymatic synthesis, on the other hand, provides high regio- and stereoselectivity, offering a more direct route to certain derivatives.

A common strategy for obtaining oligosaccharides containing the β-D-glucosyl-(1→4)-D-mannopyranose motif is the partial hydrolysis of glucomannan (B13761562), a naturally abundant polysaccharide found in the cell walls of plants like konjac. myfoodresearch.comresearchgate.netnih.gov This process yields a mixture of oligosaccharides of varying lengths, which can then be separated and characterized. researchgate.net For instance, partial hydrolysis of glucomannan from Candida utilis has been used to isolate di-, tri-, tetra-, and pentasaccharides, all containing one glucose residue per molecule. researchgate.net

Further chemical modifications can be performed on the isolated oligosaccharides. For example, deacetylation of konjac glucomannan is a common modification that alters its physicochemical properties and its interaction with gut microbiota. nih.gov

Table 1: Spectroscopic Characterization of β-D-Glucosyl-(1→4)-D-mannopyranose and its Derivatives

| Derivative | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Glucomannan Oligosaccharides | NMR Spectroscopy | Determination of monosaccharide composition, linkage analysis, and sequencing. | researchgate.net |

| Deacetylated Konjac Glucomannan | Physicochemical Analysis | Altered chain aggregation and water-binding ability. | nih.gov |

Functionalization Strategies for Probing Biological Interactions

To investigate the role of β-D-glucosyl-(1→4)-D-mannopyranose in biological systems, it is often necessary to attach specific labels or probes to the molecule. These functionalized derivatives can then be used to study carbohydrate-protein interactions, enzyme specificity, and other biological recognition events.

Biotinylated Probes for Carbohydrate Specificity Studies

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used technique in biochemistry and molecular biology. nih.govnih.gov The high-affinity interaction between biotin and avidin (B1170675) or streptavidin allows for the sensitive detection and purification of biotinylated molecules. researchgate.net Biotinylated oligosaccharides are valuable tools for studying the specificity of carbohydrate-binding proteins (lectins) and antibodies. nih.govnih.govresearchgate.net

The synthesis of biotinylated β-D-glucosyl-(1→4)-D-mannopyranose probes can be achieved by introducing a linker arm with a reactive group to the disaccharide, which is then coupled to a biotin derivative. nih.govnih.gov These probes can be immobilized on a solid support, such as a microarray plate or beads, to create a glycan array. nih.gov This array can then be used to screen for proteins that bind specifically to the β-D-glucosyl-(1→4)-D-mannopyranose motif. nih.gov

Fluorinated Glycan Analogues for Protein Interaction Analysis

The introduction of fluorine atoms into carbohydrates can have a profound effect on their biological properties. nih.gov Fluorine is a small, highly electronegative atom that can alter the electronic properties and conformation of a sugar molecule. nih.gov Fluorinated glycan analogues are often more stable towards enzymatic hydrolysis and can act as inhibitors of glycosidases and glycosyltransferases. nih.gov

The synthesis of fluorinated analogues of β-D-glucosyl-(1→4)-D-mannopyranose can be achieved by using fluorinated monosaccharide building blocks. researchgate.net For example, 2-deoxy-2-fluoro mannose derivatives have been synthesized and incorporated into oligosaccharides to study their interactions with lectins using ¹⁹F NMR spectroscopy. researchgate.net This technique provides a sensitive method for probing the binding environment of the fluorinated sugar.

Fluorinated glycomimetics are valuable tools for studying protein-glycan interactions, as the fluorine atom can serve as a sensitive NMR probe to map the binding epitope of a carbohydrate on a protein surface. researchgate.net

Structural Elucidation of Oligosaccharide Derivatives Containing β-D-Glucosyl-(1→4)-D-Mannopyranose Motifs

Larger oligosaccharides and polysaccharides containing the β-D-glucosyl-(1→4)-D-mannopyranose motif are found in various natural sources, most notably as glucomannans in plant cell walls. cdnsciencepub.commdpi.com The structural elucidation of these complex carbohydrates is essential for understanding their biological functions.

Partial hydrolysis of glucomannans, followed by chromatographic separation of the resulting oligosaccharides, is a common approach to obtaining smaller, more manageable fragments for structural analysis. bohrium.com The structure of these oligosaccharide derivatives can then be determined using a combination of chemical and spectroscopic methods.

NMR spectroscopy is the primary tool for the detailed structural analysis of these oligosaccharides. nih.govresearchgate.netdtu.dk By analyzing the chemical shifts and coupling constants of the protons and carbons in the sugar rings, it is possible to determine the complete structure, including the sequence of monosaccharides, the position and configuration of the glycosidic linkages, and the presence of any modifications such as acetyl groups. nih.govsemanticscholar.org

Table 2: Examples of Oligosaccharides Containing β-D-Glucosyl-(1→4)-D-mannopyranose Motifs

| Source | Oligosaccharide Structure | Analytical Method | Reference |

|---|---|---|---|

| Jack Pine (Pinus banksiana) | Linear chain of 1→4 linked β-D-mannose and β-D-glucose residues | Methylation analysis, Periodate oxidation | cdnsciencepub.com |

| Candida utilis | Di-, tri-, tetra-, and pentasaccharides with one glucose per molecule | Partial hydrolysis, TLC, Enzymatic hydrolysis | researchgate.net |

Design and Synthesis of Glycoconjugates Incorporating the Disaccharide Unit

Glycoconjugates, which are molecules where carbohydrates are covalently linked to proteins or lipids, play crucial roles in a vast array of biological processes. nih.gov The design and synthesis of neoglycoconjugates, which are synthetic glycoconjugates with well-defined carbohydrate structures, are essential for studying these processes. nih.govnih.gov

The β-D-glucosyl-(1→4)-D-mannopyranose unit can be incorporated into synthetic glycoconjugates to investigate its role in specific biological recognition events. The synthesis of these glycoconjugates can be achieved through various chemical and enzymatic methods. nih.govnih.gov

Chemical synthesis often involves the preparation of a glycosyl donor containing the disaccharide unit, which is then coupled to a suitable amino acid, peptide, or lipid acceptor. researchgate.net Enzymatic synthesis using glycosyltransferases or endo-glycosidases can also be employed to transfer the disaccharide to an acceptor molecule with high efficiency and selectivity. nih.gov

These synthetic glycoconjugates can be used to develop vaccines, to study cell-cell adhesion, and to investigate the binding of pathogens to host cells. nih.gov For example, neoglycoconjugates containing mannose oligosaccharides are of interest as potential components of HIV vaccines. nih.gov

Glycobiological and Glycomics Perspectives on β D Glucosyl 1→4 D Mannopyranose

Integration within N-linked Glycosylation Pathways and Protein Maturation (referencing D-mannose)

N-linked glycosylation is a critical post-translational modification where a complex oligosaccharide chain, also known as a glycan, is attached to an asparagine residue of a nascent polypeptide chain. This process is fundamental for the correct folding, stability, and function of many proteins. The initial stages of N-linked glycosylation involve the assembly of a lipid-linked oligosaccharide precursor on the endoplasmic reticulum (ER) membrane. wikipedia.orgcreative-proteomics.com This precursor, which has a conserved structure of Glc3Man9GlcNAc2, is then transferred en bloc to the protein. creative-biolabs.comresearchgate.net

D-mannose is a central component of this precursor oligosaccharide. uzh.ch The core structure of the N-linked glycan is rich in mannose residues. creative-proteomics.com While β-D-glucosyl-(1→4)-D-mannopyranose itself is not directly added in this pathway, the metabolism of D-mannose is crucial for the synthesis of the dolichol-phosphate-mannose donor molecules required for the elongation of the lipid-linked oligosaccharide. uzh.ch Therefore, the availability and metabolism of D-mannose are integral to the proper initiation of N-linked glycosylation and subsequent protein maturation.

Significance in Protein Quality Control Mechanisms Involving High-Mannose Oligosaccharides

The endoplasmic reticulum possesses a sophisticated protein quality control system to ensure that only correctly folded and assembled proteins are transported to their final destinations. frontiersin.org This system relies heavily on the modification of the N-linked glycans attached to newly synthesized proteins. After the initial transfer of the Glc3Man9GlcNAc2 oligosaccharide, the terminal glucose and specific mannose residues are sequentially trimmed by glucosidases and mannosidases. doi.orgsigmaaldrich.com

These trimming steps, particularly of the mannose residues, act as a "glycan timer" for protein folding. biologists.com If a protein fails to fold correctly within a certain timeframe, the removal of specific mannose residues from its high-mannose oligosaccharide tags it for ER-associated degradation (ERAD). nih.govnih.gov Lectin-like proteins in the ER recognize these trimmed high-mannose structures and target the misfolded protein for retro-translocation to the cytosol and degradation by the proteasome. nih.gov Although a direct role for free β-D-glucosyl-(1→4)-D-mannopyranose in this process has not been identified, the mannose residue within this disaccharide is a key player in the high-mannose oligosaccharides that are central to this quality control mechanism.

Role in Complex Carbohydrate-Protein Interactions within Glycosylated Structures

The high-mannose oligosaccharides initially attached to proteins can be further processed in the Golgi apparatus to form complex or hybrid N-glycans. sigmaaldrich.com These mature glycans are involved in a vast array of carbohydrate-protein interactions that are essential for cell-cell recognition, signaling, and immune responses. The specific arrangement of monosaccharides, including mannose, creates unique epitopes that are recognized by specific carbohydrate-binding proteins (lectins).

Implications for Research into Congenital Disorders of Glycosylation (referencing D-mannose metabolism)

Congenital disorders of glycosylation (CDG) are a group of rare genetic disorders caused by defects in the synthesis and processing of glycans. nih.gov Many of these disorders result from mutations in genes that encode enzymes involved in the N-linked glycosylation pathway. nih.gov

Given the central role of D-mannose in this pathway, defects in its metabolism can lead to severe forms of CDG. mdpi.com For example, mutations in the gene for phosphomannomutase 2 (PMM2), an enzyme that converts mannose-6-phosphate (B13060355) to mannose-1-phosphate, are the most common cause of CDG. nih.gov This leads to a deficiency in the building blocks required for the synthesis of the lipid-linked oligosaccharide precursor, resulting in hypoglycosylation of numerous proteins.

Research into therapies for certain types of CDG has focused on supplementing with D-mannose. technologynetworks.comoup.com In some cases, providing exogenous D-mannose can bypass the metabolic block and improve the glycosylation of proteins. frontiersin.orgtechnologynetworks.comnih.gov While β-D-glucosyl-(1→4)-D-mannopyranose is not used as a direct therapeutic, the study of D-mannose metabolism and its role in CDG highlights the critical importance of this monosaccharide in human health and disease.

Future Research Directions and Emerging Trends for β D Glucosyl 1→4 D Mannopyranose

Development of Novel Synthetic Routes with Enhanced Yields and Stereoselectivity

Enzymatic and Chemo-enzymatic Synthesis: Enzymatic synthesis offers a promising alternative to purely chemical methods, providing high stereoselectivity under mild reaction conditions. researchgate.netresearchgate.net Phosphorylases, such as the BT1033 enzyme from Bacteroides thetaiotaomicron, have been identified as effective catalysts for the formation of β-1,4-mannosyl linkages through reversible phosphorolysis. The use of glycosyltransferases is another avenue, though the high cost of nucleotide sugar donors has historically limited their large-scale application. Emerging trends in this area include the development of ATP recycling systems and the use of immobilized enzymes to improve cost-effectiveness and scalability. Hybrid approaches that combine the stereoselectivity of enzymatic catalysis with the versatility of chemical protecting groups are also being explored to optimize the synthesis of this and other complex oligosaccharides.

Advanced Chemical Synthesis: In the realm of chemical synthesis, the development of novel protecting groups and activation methods is crucial for achieving high β-selectivity. For instance, the use of a 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal (B89532) protecting group has shown excellent β-selectivity in glycosylation reactions. nih.gov Future work will likely focus on the design of new catalysts and reaction conditions that favor the formation of the desired β-glycosidic bond with higher yields and fewer side products.

| Synthetic Approach | Advantages | Challenges | Future Directions |

| Enzymatic Synthesis | High stereoselectivity, Mild reaction conditions | Enzyme availability and stability, Cost of substrates | Enzyme engineering, Immobilization, ATP recycling |

| Chemical Synthesis | Scalability, Control over protecting groups | Poor stereoselectivity, Use of toxic reagents, Multiple steps | Novel protecting groups, Advanced catalysts |

| Chemo-enzymatic | Combines advantages of both | Optimization of combined steps | Integrated one-pot syntheses |

Discovery and Characterization of Undiscovered Biosynthetic Enzymes and Pathways

β-D-Glucosyl-(1→4)-D-mannopyranose is a key structural component of glucomannan (B13761562), a major polysaccharide in the cell walls of some plants and microorganisms. mdpi.comcnrs.frtaylorfrancis.com Understanding the biosynthesis of glucomannan is essential for elucidating the formation of its constituent disaccharide.

The biosynthetic pathway of glucomannan involves several key enzymes, including phosphate (B84403) mannose isomerase (PMI), phosphomannomutase (PMM), GDP-mannose pyrophosphorylase (GMP), and cellulose-like synthase A/D (CSLA/D). mdpi.com These enzymes work in concert to produce the precursor, GDP-mannose, and then polymerize it with glucose to form the glucomannan backbone. mdpi.com Future research will likely focus on identifying and characterizing novel enzymes in this pathway from a wider range of organisms, potentially revealing new regulatory mechanisms and alternative biosynthetic routes.

Furthermore, the catabolism of glucomannan and its constituent oligosaccharides is an area of active investigation. The discovery of enzymes like BT1033 from the gut bacterium Bacteroides thetaiotaomicron, which is involved in the metabolism of a related disaccharide, highlights the potential for uncovering novel enzymatic activities in complex biological systems like the gut microbiome. nih.govnih.gov Metagenomic approaches, which involve the analysis of genetic material recovered directly from environmental samples, are powerful tools for discovering new enzymes with unique specificities from uncultivated microorganisms. rsc.org

Advanced Analytical Methods for Quantitative and Qualitative Assessment in Complex Biological Matrices

The accurate detection and quantification of β-D-glucosyl-(1→4)-D-mannopyranose in complex biological matrices such as plant tissues, microbial cultures, and clinical samples is crucial for studying its biological functions. However, the analysis of disaccharides is often challenging due to their high polarity, lack of a strong chromophore, and the presence of structurally similar isomers. researchgate.net

Current and emerging analytical techniques for disaccharide analysis include:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as refractive index (RI) or pulsed amperometric detection (PAD) is a common method for carbohydrate analysis. researchgate.netnih.govacs.org Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating polar compounds like disaccharides. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of derivatized sugars, offering high sensitivity and structural information. researchgate.netmasonaco.org However, the derivatization step can be time-consuming and may introduce variability. masonaco.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) are becoming the methods of choice for the sensitive and specific quantification of carbohydrates in complex mixtures. nih.govacs.org These techniques offer direct analysis without the need for derivatization and can provide detailed structural information.

Enzymatic Assays: Enzymatic assays, which utilize specific glycosidases to break down the disaccharide into monosaccharides that can then be quantified, offer a high degree of specificity. nih.govacs.orgresearchgate.net

Future trends in this area will likely involve the development of more sensitive and high-throughput analytical methods, as well as the use of advanced data analysis techniques to interpret the complex datasets generated from metabolomic studies.

| Analytical Method | Principle | Advantages | Disadvantages |

| HPLC-RI/PAD | Chromatographic separation with refractive index or electrochemical detection. | Robust and well-established. | Lower sensitivity and specificity compared to MS. |

| GC-MS | Separation of volatile derivatives by GC with MS detection. | High resolution and structural information. | Requires derivatization, which can be complex. |

| LC-MS/MS | Chromatographic separation with mass spectrometric detection. | High sensitivity, specificity, and no need for derivatization. | Higher instrumentation cost. |

| Enzymatic Assays | Specific enzyme-catalyzed reactions for quantification. | High specificity. | Can be susceptible to interference from other compounds. |

Exploration of β-D-Glucosyl-(1→4)-D-Mannopyranose as a Defined Substrate for Enzyme Discovery and Mechanistic Studies

β-D-Glucosyl-(1→4)-D-mannopyranose and its derivatives are valuable tools for the discovery and characterization of enzymes involved in carbohydrate metabolism. megazyme.com As a defined substrate, it can be used in high-throughput screening assays to identify novel glycosidases and phosphorylases from various sources, including microbial cultures and environmental metagenomes. researchgate.netgbiosciences.com

The use of this disaccharide as a substrate can help in elucidating the substrate specificity and reaction mechanisms of known enzymes. nih.govnih.gov By systematically modifying the structure of the disaccharide and observing the effect on enzyme activity, researchers can map the active site of an enzyme and identify key amino acid residues involved in substrate binding and catalysis.

An emerging trend in enzyme discovery is the use of sequence-based approaches, such as phylogenetic analysis and sequence similarity networks, to explore the vast amount of sequence data generated by genomic and metagenomic projects. rsc.orgresearchgate.net By identifying protein sequences that are related to known carbohydrate-active enzymes, researchers can prioritize targets for experimental characterization using substrates like β-D-glucosyl-(1→4)-D-mannopyranose.

Sophisticated Computational Modeling of β-D-Glucosyl-(1→4)-D-Mannopyranose and its Interactions with Biological Macromolecules

Computational modeling has become an indispensable tool for studying the structure, dynamics, and interactions of carbohydrates. nih.govum.edu.myucm.es Molecular dynamics (MD) simulations can provide detailed insights into the conformational preferences of β-D-glucosyl-(1→4)-D-mannopyranose in solution, revealing the influence of factors such as intramolecular hydrogen bonding and solvation on its three-dimensional structure. nih.govresearchgate.netbohrium.com

Understanding the conformational landscape of this disaccharide is crucial for comprehending its interactions with biological macromolecules, such as enzymes and lectins. muni.cznih.govresearchgate.netnih.gov Docking studies can be used to predict the binding mode of β-D-glucosyl-(1→4)-D-mannopyranose to a protein's active site, while more advanced techniques like free energy calculations can provide quantitative estimates of binding affinity.

Future research in this area will likely involve the use of more accurate force fields and enhanced sampling techniques to explore the conformational space of larger oligosaccharides and their protein complexes. nih.gov The integration of computational modeling with experimental data from techniques like NMR spectroscopy will be essential for validating and refining the computational models, ultimately leading to a more complete understanding of the molecular basis of carbohydrate recognition. nih.govnih.govnih.gov

Q & A

Q. Table 1: Common Synthetic Intermediates for β-D-Glucosyl-(1→4)-D-Mannopyranose Derivatives

Q. Table 2: Key Analytical Parameters for β-D-Glucosyl-(1→4)-D-Mannopyranose

| Technique | Key Signals/Parameters | Application Example |

|---|---|---|

| -NMR | δ 100–105 ppm (anomeric carbons) | Distinguishing α/β configurations |

| MALDI-TOF MS | m/z 349.1 [M+Na] | Confirming molecular weight |

| FT-IR | 3400 cm (O-H), 1070 cm (C-O-C) | Detecting glycosidic linkages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.